Cas no 952-10-3 (2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride)

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride structure
952-10-3 structure
Product Name:2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
CAS-Nr.:952-10-3
MF:C8H5ClN2O4S
MW:260.654299497604
MDL:MFCD13187318
CID:797385
PubChem ID:4983738
Update Time:2024-10-25

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
    • 6-Quinoxalinesulfonylchloride, 1,2,3,4-tetrahydro-2,3-dioxo-
    • 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride(SALTDATA: FREE)
    • 1,2,3,4-Tetrahydro-2,3-dioxo-6-quinoxalinesulfonyl chloride (ACI)
    • 2,3-Dihydroxyquinoxaline-6-sulfonyl chloride
    • 2,3-Dioxo-1,4-dihydroquinoxaline-6-sulfonyl chloride
    • 6-Chlorosulfonyl-1,4-dihydro-2,3-quinoxalinedione
    • ALBB-005260
    • 952-10-3
    • LS-01985
    • 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride, AldrichCPR
    • AKOS000200830
    • CS-0188487
    • 6-Quinoxalinesulfonoyl chloride, 1,2,3,4-tetrahydro-2,3-dioxo-
    • AKOS005136050
    • SCHEMBL2194658
    • 2,3-Dihydroxy-quinoxaline-6-sulfonyl chloride
    • STK880384
    • STK503315
    • 2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALINE-6-SULFONYLCHLORIDE
    • SCHEMBL8555149
    • MFCD13187318
    • DTXSID60407238
    • 2,3-dihydroxy-6-quinoxalinesulfonyl chloride
    • E76990
    • EN300-26356
    • 1,2,3,4-tetrahydro-2,3-dioxo-6-quinoxalinesulfonyl chloride
    • MDL: MFCD13187318
    • Inchi: 1S/C8H5ClN2O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13)
    • InChI-Schlüssel: VJHXFHCNOUEKQY-UHFFFAOYSA-N
    • Lächelt: O=C1C(=O)NC2C(=CC=C(S(Cl)(=O)=O)C=2)N1

Berechnete Eigenschaften

  • Genaue Masse: 259.9658555g/mol
  • Monoisotopenmasse: 259.9658555g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 430
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topologische Polaroberfläche: 101Ų

Experimentelle Eigenschaften

  • Dichte: 1.649
  • Siedepunkt: °Cat760mmHg
  • Flammpunkt: °C
  • Brechungsindex: 1.615

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
D487840-10mg
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl Chloride
952-10-3
10mg
$ 50.00 2022-06-05
TRC
D487840-50mg
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl Chloride
952-10-3
50mg
$ 95.00 2022-06-05
TRC
D487840-100mg
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl Chloride
952-10-3
100mg
$ 135.00 2022-06-05
Chemenu
CM115866-1g
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
952-10-3 95%
1g
$240 2021-08-06
Chemenu
CM115866-250mg
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
952-10-3 95%
250mg
$*** 2023-05-29
Chemenu
CM115866-1g
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
952-10-3 95%
1g
$*** 2023-05-29
Chemenu
CM115866-5g
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
952-10-3 95%
5g
$*** 2023-05-29
eNovation Chemicals LLC
Y1254723-1g
6-Quinoxalinesulfonylchloride, 1,2,3,4-tetrahydro-2,3-dioxo-
952-10-3 95%
1g
$140 2024-06-07
abcr
AB302453-500 mg
2,3-Dihydroxy-quinoxaline-6-sulfonyl chloride; 95%
952-10-3
500 mg
€252.10 2023-07-20
abcr
AB302453-1 g
2,3-Dihydroxy-quinoxaline-6-sulfonyl chloride; 95%
952-10-3
1 g
€362.50 2023-07-20

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Chlorosulfonic acid
Referenz
Preparation of sulfonamides as Eis inhibitors useful in therapy of drug resistant bacterial infections
, United States, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Chlorosulfonic acid ;  12 h, reflux; reflux → rt
1.2 Solvents: Water ;  cooled
Referenz
Sulfonamide-Based Inhibitors of Aminoglycoside Acetyltransferase Eis Abolish Resistance to Kanamycin in Mycobacterium tuberculosis
Garzan, Atefeh; Willby, Melisa J.; Green, Keith D.; Gajadeera, Chathurada S.; Hou, Caixia; et al, Journal of Medicinal Chemistry, 2016, 59(23), 10619-10628

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Chlorosulfonic acid ;  rt; 8 h, 110 °C; cooled
Referenz
Synthesis and neuropharmacological activity of some quinoxalinone derivatives
Olayiwola, G.; Obafemi, C. A.; Taiwo, F. O., African Journal of Biotechnology, 2007, 6(6), 777-786

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Chlorosulfonic acid ;  8 h, 110 °C
Referenz
Synthesis and Antimicrobial Activity of Some 2(1H)-Quinoxalinone-6-sulfonyl Derivatives
Obafemi, Craig; Akinpelu, D., Phosphorus, 2005, 180(8), 1795-1807

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Chlorosulfonic acid ;  5 h, reflux
1.2 Reagents: Water ;  cooled
Referenz
Synthesis, characterization and in-vitro antibacterial and antifungal activity of some derivatives of quinoxaline-2,3(1H,4H)-dione
Raveendra, Reddy J.; Satyanarayana, S. V.; Geetha, Vani M., Inventi Impact: Med Chem, 2013, (4), 206-210

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Chlorosulfonic acid
Referenz
Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives
Taiwo, Festus O.; Obafemi, Craig A., International Journal of Physical Sciences, 2021, 16(4),

Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
Synthesis of some sulfonamide derivatives with potential antibacterial activity
El-Din, Nabaweya Sharaf, Chemistry of Heterocyclic Compounds (New York)(Translation of Khimiya Geterotsiklicheskikh Soedinenii), 2000, 36(4), 449-454

Herstellungsverfahren 8

Reaktionsbedingungen
Referenz
Synthesis of some sulfonamide derivatives with potential antibacterial activity
El-Din, Nabaweya Sharaf, Oriental Journal of Chemistry, 1999, 15(2), 223-228

Herstellungsverfahren 9

Reaktionsbedingungen
Referenz
Glycine receptor antagonists for treatment of neuronal loss and neurodegenerative diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Chlorosulfonic acid
Referenz
Design, synthesis, antimicrobial activity and molecular docking studies of some novel di-substituted sulfonylquinoxaline derivatives
Ammar, Yousry A.; Farag, Awatef A.; Ali, Abeer M.; Ragab, Ahmed; Askar, Ahmed A.; et al, Bioorganic Chemistry, 2020, 104,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Chlorosulfonic acid ;  12 h, reflux
Referenz
Preparation of sulfonamide compounds useful as Eis inhibitors
, United States, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Chlorosulfonic acid ;  30 min, 0 - 5 °C; 60 min, 0 - 5 °C; 60 °C
Referenz
Synthesis and properties of S-esters of 2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinethiosulfonic acid
Lubenets, V. I.; Vasilyuk, S. V.; Goi, O. V.; But, S. O.; Chernega, O. M.; et al, Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2007, 5(3), 56-63

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Chlorosulfonic acid ;  0 °C; 10 h, rt
Referenz
Synthesis and characterization of some novel quinoxaline-2,3-dione derivatives. A preliminary investigation on their activity against a human epithelial carcinoma cell line
Jubie, Selvaraj; Gayathri, Rajamanickam; Srividya, Ammayappan Rajam; Kalirajan, Rajagopal; Prabitha, Prabakaran; et al, Letters in Drug Design & Discovery, 2011, 8(4), 317-320

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Chlorosulfonic acid ;  5 h, reflux
Referenz
Synthesis, antibacterial and antihyperglycemic activity of some new 6-substituted quinoxaline-2,3(1H,4H)-diones
Pawar, P. Y.; Bhise, S. B., Acta Ciencia Indica, 2006, 32(3), 203-208

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Chlorosulfonic acid ;  5 h, reflux
Referenz
Synthesis, antibacterial and anti-hyperglycemic activity of some 6-substituted quinoxaline-2,3-diones
Pawar, Pratap Y.; Bhise, Satish B., Asian Journal of Chemistry, 2007, 19(2), 1473-1481

Herstellungsverfahren 16

Reaktionsbedingungen
Referenz
Product class 15: quinoxalines
Gobec, S.; Urleb, U., Science of Synthesis, 2004, 16, 845-911

Herstellungsverfahren 17

Reaktionsbedingungen
Referenz
Focused library of heterocyclylsulfinic acids and their derivatives with kinase inhibitory activity
, Russian Federation, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
Referenz
1,4-Dihydroquinoxaline-2,3-diones as glycine receptor antagonists and their use as analgesics, anticonvulsants, neuroprotectants, and sedative-hypnotics
, United States, , ,

Herstellungsverfahren 19

Reaktionsbedingungen
Referenz
Synthesis and biological activity of some new 2,3-dihydroxyquinoxaline-6-sulfonyl amino acids and dipeptide derivatives
El-Naggar, A. M.; Kora, F. A.; El-Sayed, R. A., Journal of the Serbian Chemical Society, 1986, 51(9-10), 441-7

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Raw materials

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Preparation Products

Empfohlene Lieferanten
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hunan Well Medicine Synthesis Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Zhejiang Brunova Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Bent Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Kolod Food Ingredients Co.,ltd